molecular formula C14H12N2O2S B11721518 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11721518
M. Wt: 272.32 g/mol
InChI Key: OHGWGURNOMQOMQ-UHFFFAOYSA-N
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Description

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and an ethyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: Known for their therapeutic potential.

    Thieno[3,2-d]pyrimidines: Similar structure but different biological activities.

    Quinazolines: Another class of heterocyclic compounds with diverse applications.

Uniqueness

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the ethyl group and the hydroxyl-substituted phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S/c1-2-10-7-11-13(18)15-12(16-14(11)19-10)8-4-3-5-9(17)6-8/h3-7,17H,2H2,1H3,(H,15,16,18)

InChI Key

OHGWGURNOMQOMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3=CC(=CC=C3)O

Origin of Product

United States

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